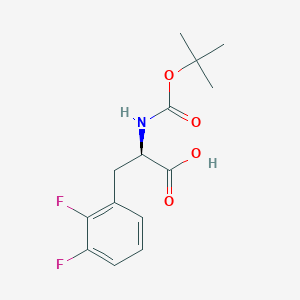

Boc-2,3-Difluoro-D-Phenylalanine

Description

Significance of Non-Canonical Amino Acids as Research Probes and Building Blocks

Non-canonical amino acids (ncAAs) are amino acids that are not among the 20 standard protein-coding amino acids. researchgate.netdigitellinc.com Their incorporation into proteins allows for the introduction of novel chemical properties, enabling researchers to probe and manipulate biological processes with high precision. researchgate.netfrontiersin.org The ability to site-specifically incorporate ncAAs with unique functionalities—such as fluorescent tags, photo-crosslinkers, and bioorthogonal handles—has revolutionized the study of protein structure, function, and interactions. digitellinc.comfrontiersin.orgacs.org These synthetic amino acids serve as invaluable building blocks for creating peptides and proteins with enhanced stability, novel catalytic activities, and tailored therapeutic properties. nih.gov The expansion of the genetic code to include over 250 ncAAs has broadened the chemical diversity accessible to protein engineers, opening up new avenues for drug discovery and synthetic biology. frontiersin.org

Rationale for Fluorine Incorporation in Amino Acid Analogs for Research Applications

The substitution of hydrogen with fluorine in amino acid analogs has become a valuable strategy in medicinal chemistry and chemical biology. nih.govnih.gov Fluorine's unique properties, including its small size (second only to hydrogen), high electronegativity, and the strength of the carbon-fluorine bond, can significantly modulate the physicochemical characteristics of the parent molecule. nih.govnih.gov Introducing fluorine can alter a molecule's acidity, basicity, hydrophobicity, and conformation, which in turn can enhance its biological activity and metabolic stability. nih.govrsc.org

Fluorinated amino acids are particularly useful as probes for nuclear magnetic resonance (NMR) spectroscopy, allowing for detailed studies of protein structure and dynamics. nih.gov The fluorine-18 (B77423) isotope is also a key component in positron emission tomography (PET) imaging, enabling the non-invasive visualization of biological processes in vivo. Furthermore, the incorporation of fluorinated amino acids can improve the thermal and chemical stability of proteins and peptides, making them more robust for various applications. nih.gov

Overview of Boc-Protected Difluorophenylalanine Isomers in Academic Research Contexts

Boc-protected difluorophenylalanine isomers are widely used in peptide synthesis and the development of novel therapeutic agents. The "Boc" (tert-butoxycarbonyl) group is a common protecting group for the amine functionality of amino acids, which can be easily removed under mild acidic conditions. orgsyn.org This allows for the controlled, stepwise assembly of peptides.

Different isomers of difluorophenylalanine, such as 2,4-difluoro-, 3,5-difluoro-, and others, offer distinct electronic and conformational properties. chemimpex.comchemimpex.com For instance, the position of the fluorine atoms on the phenyl ring can influence the molecule's interaction with biological targets, potentially leading to increased potency and selectivity of peptide-based drugs. chemimpex.comchemimpex.com These fluorinated building blocks are instrumental in studying the effects of fluorination on protein structure and function, contributing to the design of new inhibitors and modulators of biological pathways. chemimpex.com

Boc-2,3-Difluoro-D-Phenylalanine is a specific isomer that has garnered interest in the field. The "D" configuration indicates that it is the enantiomer of the naturally occurring L-amino acids. D-amino acids are known to be less susceptible to degradation by proteases, which can enhance the in vivo stability of peptides containing them. wikipedia.org The 2,3-difluoro substitution pattern on the phenyl ring provides a unique electronic profile that can be exploited in the design of bioactive peptides. This particular compound serves as a valuable research tool for creating peptides with modified properties for various chemical biology and drug discovery applications. creative-peptides.com

Interactive Data Tables

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Applications |

|---|---|---|---|

| This compound | C14H17F2NO4 | 301.28 | Research in peptide synthesis and chemical biology. creative-peptides.com |

| Boc-D-Phenylalanine | C14H19NO4 | 265.30 | Solid-phase peptide synthesis. sigmaaldrich.com |

| Boc-2,4-difluoro-L-phenylalanine | C14H17F2NO4 | 301.28 | Peptide synthesis, drug development, biochemical research. chemimpex.com |

| Boc-3,5-difluoro-D-phenylalanine | C14H17F2NO4 | 301.3 | Peptide synthesis, drug development, biochemical studies. chemimpex.com |

| Boc-2,6-Dichloro-D-Phenylalanine | C14H17Cl2NO4 | 334.2 | Research chemical. nih.gov |

| Boc-2-methoxy-L-phenylalanine | C15H21NO5 | 295.33 | Peptide synthesis. sigmaaldrich.com |

| N-BOC-3-Fluoro-D-phenylalanine | C14H18FNO4 | 283.29 | Phenylalanine derivative for research. medchemexpress.com |

Structure

2D Structure

3D Structure

Properties

Molecular Weight |

301.29 |

|---|---|

Origin of Product |

United States |

Applications of Boc 2,3 Difluoro D Phenylalanine in Advanced Chemical Synthesis Research

Role as Chiral Building Blocks in Peptide Chemistry and Medicinal Chemistry Research

As a protected chiral amino acid, Boc-2,3-Difluoro-D-Phenylalanine is a versatile tool for introducing precise structural modifications into peptide chains. The tert-butyloxycarbonyl (Boc) protecting group on the amine allows for controlled, stepwise addition during synthesis, while the difluorinated phenyl ring offers unique stereoelectronic properties for modulating peptide structure and function.

Solid-Phase Peptide Synthesis (SPPS) is the standard method for chemically synthesizing peptides. The integration of fluorinated amino acids like this compound into these protocols has become increasingly refined. While early work was often limited to solution-phase methods, protocols have now been successfully developed for incorporating backbone-fluorinated amino acids using the Fmoc-strategy SPPS, and similar principles apply to the Boc-strategy. nih.gov

In a typical Boc-SPPS workflow, the C-terminal amino acid is anchored to a solid resin support. The synthesis proceeds through iterative cycles of deprotection and coupling. The Boc group of the resin-bound amino acid is removed using a moderately strong acid, typically trifluoroacetic acid (TFA). electronicsandbooks.com Subsequently, the next Boc-protected amino acid, such as this compound, is activated and coupled to the newly freed N-terminus.

A potential challenge when incorporating fluorinated amino acids is the strong electron-withdrawing nature of the fluorine atoms, which can decrease the nucleophilicity of the α-amino group and potentially slow the coupling reaction. mdpi.com However, studies with similar compounds, such as 3,5-difluorotyrosine (B1604624), have shown that they can be efficiently incorporated into peptides using standard coupling reagents without significant issues. nih.gov The development of optimized coupling conditions and potent activating reagents has largely overcome these initial hurdles, enabling the routine inclusion of such building blocks. nih.gov

While SPPS is dominant, solution-phase peptide synthesis remains a valuable strategy, particularly for the large-scale production of specific peptides or for synthesizing fragments that may be difficult to produce on a solid support. mdpi.com In this approach, protected amino acids are coupled sequentially in a suitable organic solvent. After each coupling step, the product is purified before proceeding to the next deprotection and coupling cycle.

Design and Synthesis of Peptidomimetics and Conformationally Constrained Peptides

A primary goal in medicinal chemistry is to design molecules that mimic the structure and function of biologically active peptides but with improved pharmacological properties, such as enhanced stability and oral bioavailability. Conformationally constrained peptides and peptidomimetics often exhibit these desired characteristics. ntu.ac.uk

Fluorine's high electronegativity and steric properties can be used to "tailor" the three-dimensional shape of a peptide. nih.gov The introduction of fluorine atoms into an amino acid side chain can restrict its rotational freedom and influence the preferred backbone torsion angles (phi and psi), thereby pre-organizing the peptide into a specific secondary structure, such as a β-turn or helix. nih.gov This conformational pre-organization reduces the entropic penalty that must be paid upon binding to a biological target, which can lead to enhanced binding affinity. nih.govfu-berlin.de

The incorporation of fluorinated amino acids has been shown to stabilize protein folds and secondary structures like the α-helical coiled-coil motif. walshmedicalmedia.comfu-berlin.de The increased hydrophobicity conferred by fluorine substitution can also contribute to this stabilization. walshmedicalmedia.com For example, research on peptides containing fluorinated valine residues demonstrated that these substitutions were key to structural rearrangements and resolving the internal architecture of peptide strands within fibrils. fu-berlin.de By introducing this compound, chemists can enforce specific structural constraints, leading to peptides with greater rigidity and more defined shapes, which is crucial for designing effective peptidomimetics. ntu.ac.uk

The ability of fluorinated amino acids to modulate electronic properties is particularly useful for studying and mimicking receptor-ligand interactions. A key interaction involving aromatic amino acids like phenylalanine is the cation-π interaction, where the electron-rich face of the aromatic ring interacts favorably with a positively charged group on a receptor.

Fluorine atoms are strongly electron-withdrawing, and their addition to the phenyl ring reduces the electron density, thereby weakening any potential cation-π interaction. This effect can be systematically exploited to probe the importance of such interactions in biological recognition. A study on the yeast G protein-coupled receptor, Ste2p, and its peptide ligand, α-factor, provides a clear example. nih.govacs.org In this study, the tyrosine residue at position 13 of the α-factor was replaced with phenylalanine and a series of its fluorinated analogs. The binding affinity (measured by the equilibrium dissociation constant, Kd) was determined for each analog.

The results showed a clear linear correlation: as the number of fluorine atoms on the phenylalanine ring increased, the cation-π binding energy decreased, and the Kd value increased, indicating weaker binding. nih.govacs.org This demonstrates that fluorinated phenylalanine serves as an excellent probe for quantifying the contribution of cation-π interactions to binding affinity. In a separate context, the incorporation of 2,3-difluoro-L-phenylalanine was found to enhance affinity for the µ-opioid receptor, suggesting that the increased hydrophobicity can sometimes be a dominant factor in binding. walshmedicalmedia.com

Table 1: Effect of Phenylalanine Fluorination on Receptor Binding Affinity This interactive table summarizes research findings on the binding of fluorinated α-factor analogues to the Ste2p receptor. Data sourced from studies on peptide-receptor interactions. nih.govacs.org

| Phenylalanine Analog at Position 13 | Calculated Cation-π Binding Energy (kcal/mol) | Equilibrium Dissociation Constant (Kd) (nM) |

|---|---|---|

| Phenylalanine | -11.6 | 28.5 ± 2.4 |

| 4-Fluoro-Phenylalanine | -9.1 | 48.7 ± 5.1 |

| 3,5-Difluoro-Phenylalanine | -6.1 | 82.2 ± 6.3 |

| 2,3,5,6-Tetrafluoro-Phenylalanine | -1.7 | 158.6 ± 12.1 |

| Pentafluoro-Phenylalanine | -0.6 | 177.3 ± 13.2 |

Development of Enzyme Inhibitors and Biological Probes for Mechanistic Studies

This compound is also a valuable building block for creating specialized tools to study and inhibit enzyme function. The unique properties of fluorine can be harnessed to design potent and selective inhibitors or to create probes for investigating enzymatic mechanisms.

Fluorinated amino acids have a significant role as enzyme inhibitors. nih.gov They can act as non-hydrolyzable mimics of natural substrates or transition states. For example, difluorophosphonates, which contain a -CF2- group, serve as highly effective isosteres of phosphate (B84403) groups. Peptides incorporating these mimics are potent inhibitors of phosphatase enzymes because they bind to the active site but are resistant to the enzymatic hydrolysis that a natural phosphotyrosine residue would undergo. nih.gov

Furthermore, fluorinated amino acids are excellent probes for mechanistic studies, often utilizing ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov Since fluorine is not naturally present in biological systems, a ¹⁹F NMR signal is background-free and highly sensitive to the local chemical environment. By incorporating 2,3-Difluoro-D-Phenylalanine into a peptide substrate, researchers can monitor changes in the ¹⁹F NMR spectrum upon binding to an enzyme, providing detailed information about conformational changes and interactions within the active site. nih.gov In other applications, fluorinated analogs like 3,5-difluorotyrosine have been used as tyrosine surrogates that are resistant to oxidation by tyrosinase, enabling the development of improved screening assays for protein tyrosine phosphatases (PTPs). nih.gov This resistance to enzymatic degradation makes peptides containing fluorinated amino acids more stable and thus more effective as biological probes or potential therapeutic agents. walshmedicalmedia.comresearchgate.net

Investigation of Structure-Activity Relationships in Bioactive Compounds

The strategic introduction of fluorinated phenylalanine derivatives is a key tactic for probing and optimizing the interaction between a bioactive compound and its biological target. The tert-butyloxycarbonyl (Boc) protecting group on this compound allows for its straightforward incorporation into peptide chains using standard synthesis protocols. chemimpex.com The presence of fluorine atoms can significantly alter a molecule's properties, including its lipophilicity, electrostatic interactions, and conformational preferences. These modifications are crucial for understanding structure-activity relationships (SAR).

Researchers utilize fluorinated analogues like this compound to fine-tune the pharmacokinetics and pharmacodynamics of a lead compound. The difluorophenyl group can enhance binding affinity to target proteins and increase metabolic stability by blocking sites susceptible to enzymatic degradation. chemimpex.comchemimpex.com By systematically replacing standard amino acids with their fluorinated counterparts, chemists can map the binding pockets of enzymes and receptors, leading to the rational design of more potent and selective therapeutic agents. chemimpex.com

Case Studies: Applications in HIV-1 Capsid Inhibition Research

The HIV-1 capsid (CA) protein is a critical and clinically unexploited therapeutic target, as it plays essential roles in multiple stages of the viral life cycle. nih.govresearchgate.net Small molecules that disrupt CA assembly or stability are a major focus of antiretroviral drug discovery. mdpi.com Phenylalanine derivatives have emerged as a promising scaffold for developing potent HIV-1 capsid inhibitors. nih.govnih.gov

Research in this area has demonstrated that dimerized phenylalanine derivatives can be more potent than their monomeric counterparts. nih.gov Furthermore, the incorporation of fluorine-substituted phenylalanine has been shown to be beneficial for antiviral activity. nih.gov Although many studies focus on other isomers, the principles apply broadly to difluorinated phenylalanine derivatives. For instance, in the development of a series of 1,2,3-triazole-containing phenylalanine derivatives, compound 13m showed anti-HIV-1 activity comparable to the well-studied inhibitor PF-74 . nih.gov Surface plasmon resonance (SPR) studies confirmed that these derivatives directly interact with the HIV-1 CA protein. nih.gov Such research highlights a key strategy: using fluorinated building blocks to explore and enhance interactions within the critical inter-protomer pocket of the HIV-1 capsid.

| Compound | Description | EC₅₀ (µM) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| PF-74 | Benchmark CA Inhibitor | 5.95 | >11.85 | nih.gov |

| 13m | 1,2,3-Triazole-containing Phenylalanine Derivative | 4.33 | >13.33 | nih.gov |

| Q-c4 | Dimerized Phenylalanine Derivative | 0.081 | >1235 | nih.gov |

Case Studies: Applications in Antimycobacterial Agent Discovery

New drugs with novel mechanisms of action are urgently needed to combat tuberculosis, caused by Mycobacterium tuberculosis (Mtb). nih.govnih.gov Research into D-amino acid-containing compounds has led to the discovery of potent antibacterial agents. A notable example is the D-phenylalanine-benzoxazole derivative Q112 , which exhibits potent and specific activity against Mtb both in culture and within infected macrophages. nih.gov

Metabolomic studies revealed that Q112 perturbs the essential pantothenate/coenzyme A biosynthetic pathway by inhibiting the enzyme PanG, which catalyzes the conversion of ketopantoate to pantoate. nih.govnih.gov This unique mechanism of action distinguishes it from many existing antibiotics. The compound displayed high potency against M. tuberculosis and M. marinum, with weaker activity against other mycobacterial species and very little effect on other bacteria, establishing it as a specific antimycobacterial agent. nih.gov This case underscores the potential of D-phenylalanine derivatives as scaffolds for developing new classes of antitubercular drugs.

| Organism | MIC (µM) | Reference |

|---|---|---|

| Mycobacterium tuberculosis | Potent Activity | nih.gov |

| Mycobacterium marinum | 0.78 | nih.gov |

| Mycobacterium smegmatis | 25 | nih.gov |

| Mycobacterium avium | 6.2 | nih.gov |

Incorporation into Novel Materials and Supramolecular Architectures

The ability of small, peptide-based molecules to self-assemble into well-ordered, functional nanostructures is a rapidly growing field of materials science. Boc-protected phenylalanine derivatives are excellent building blocks for these materials due to the directing influence of non-covalent interactions such as hydrogen bonding and π–π stacking. researchgate.netnih.gov

Formation of Self-Assembled Supramolecular Structures from Peptidic Units

Boc-protected dipeptides, particularly those containing phenylalanine, are known to self-assemble into a variety of ordered structures. mdpi.com The aromatic side chains of phenylalanine facilitate π–π stacking, while the peptide backbone and the Boc group engage in hydrogen bonding, collectively driving the formation of a stable three-dimensional network. nih.gov

Depending on the specific amino acid sequence and the solvent conditions used for assembly, these peptidic units can form diverse morphologies, including nanotubes, nanowires, nanospheres, and microtapes. mdpi.comrsc.org For example, the self-assembly of Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine can result in nanotubes that further organize into microtapes, while Boc-L-phenylalanyl-L-tyrosine can form microspheres or microtapes. rsc.org This tunable self-assembly process allows for the design of biomaterials with tailored properties and functionalities. researchgate.net

Modulation and Enhancement of Optical Properties in Bio-Organic Frameworks

The incorporation of specific functional groups into these self-assembling peptide frameworks can lead to novel materials with enhanced optical properties. By functionalizing a Boc-Phe-Phe dipeptide with a heterocyclic benzothiazole (B30560) unit, researchers have created supramolecular structures that are significantly fluorescent. mdpi.com

Furthermore, these bio-organic frameworks can exhibit interesting nonlinear optical (NLO) and piezoelectric properties. mdpi.comrsc.org For instance, electrospun fibers made from Boc-pNPhepNPhe dipeptides generated a maximum output voltage of 58 V through the piezoelectric effect. rsc.org The self-assembled structures of a benzothiazole-functionalized Boc-Phe-Phe derivative were found to have an estimated effective second-order NLO coefficient (deff) of ~0.9 pm/V. mdpi.com These findings demonstrate that the rational design of peptidic building blocks, such as derivatives of Boc-difluoro-D-phenylalanine, can produce self-assembled materials with tunable and technologically valuable optical and electronic characteristics.

| Peptide Derivative | Assembled Morphology | Observed Property | Reference |

|---|---|---|---|

| Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine | Nanotubes, Microtapes | Piezoelectricity (58 V output) | rsc.org |

| Boc-L-phenylalanyl-L-tyrosine | Microspheres, Microtapes | Quantum Confinement | rsc.org |

| Boc-Phe-Phe-Benzothiazole | Nanospheres, Nanobelts | Enhanced Fluorescence, Nonlinear Optics (~0.9 pm/V) | mdpi.com |

Biochemical and Biophysical Research Utilizing Boc 2,3 Difluoro D Phenylalanine

Probing Protein Structure, Folding, and Dynamics through Fluorine Tagging

The introduction of fluorinated amino acids into a protein's primary sequence is a minimally perturbative method for introducing a highly sensitive spectroscopic probe. The fluorine atoms act as reporters, providing detailed information about the local environment within the protein without significantly altering its structure or function. nih.govmdpi.com

Investigating Protein-Protein and Protein-Ligand Interactions in Model Systems

The sensitivity of the ¹⁹F chemical shift makes it an ideal tool for studying molecular interactions. When a protein containing a fluorinated phenylalanine analog binds to another protein or a small molecule ligand, the resulting changes in the local environment are often detected as shifts in the ¹⁹F NMR signal. nih.gov This allows for the characterization of binding events, the determination of binding affinities, and the identification of allosteric changes even at distant sites (up to 25 Å away). nih.gov

For example, ¹⁹F NMR has been used to observe the binding of substrates and inhibitors to enzymes by monitoring the chemical shifts of an incorporated trifluoromethyl-L-phenylalanine. nih.gov Similarly, studies with the L-leucine specific receptor in Escherichia coli showed that the binding of 3-fluoro-L-phenylalanine and 4-fluoro-L-phenylalanine could be clearly monitored using ¹⁹F NMR, confirming that these analogs interact with the receptor. nih.gov These methods provide a powerful way to screen for ligands and to understand the structural basis of molecular recognition. nih.govnih.gov

Modulation of Enzyme Activity and Stability by Fluorinated Amino Acid Residues

Incorporating fluorinated amino acids can systematically alter the electronic and steric properties of an enzyme's active site or other critical regions, thereby modulating its function and stability. nih.gov

Effects on Substrate Selectivity and Catalytic Mechanisms of Enzymes

The introduction of highly electronegative fluorine atoms into the aromatic ring of phenylalanine can alter its electronic properties (e.g., quadrupole moment) and hydrophobicity. When such an analog is placed in an enzyme's active site, it can influence interactions with substrates. nih.govbeilstein-journals.org These modifications can lead to changes in substrate specificity or even alter the catalytic mechanism.

Research on adenylation enzymes, which are involved in nonribosomal peptide synthesis, has demonstrated that mutating the substrate-binding pocket can alter specificity. For instance, by mutating residues near the phenylalanine binding site in the enzyme HitB, researchers were able to make it efficiently activate various substituted β-phenylalanine analogs, showcasing how subtle changes can retune enzyme selectivity. researchgate.net While not involving direct incorporation of a fluorinated analog, this principle highlights how modifying the recognition pocket, a similar effect to introducing a modified amino acid, can impact substrate choice.

Influence on Protein Thermal and Chemical Stability

The incorporation of fluorinated amino acids can enhance the thermal and chemical stability of proteins. nih.gov This "fluoro-stabilization effect" is attributed to several factors, including increased hydrophobicity and the stabilization of certain secondary structures. nih.govbeilstein-journals.org For example, replacing natural amino acids with highly fluorinated versions like pentafluorophenylalanine has been shown to improve protein stability. nih.gov

However, the effect is highly context-dependent. Studies where monofluorinated phenylalanine and tryptophan residues were incorporated into a β-barrel protein showed no significant impact on thermodynamic stability or folding kinetics. mdpi.com This suggests that the position, number of fluorine atoms, and the surrounding protein architecture all play a crucial role in determining the stabilizing effect. nih.govmdpi.com Phenylalanine itself has been shown to act as a stabilizer and inhibitor of amorphous protein aggregation for certain enzymes, an effect that could potentially be fine-tuned through fluorination. nih.gov

Table 2: Reported Effects of Phenylalanine Fluorination on Protein Properties

| Property | Observed Effect | Potential Rationale | Reference |

| Enzyme Activity | Can be altered | Changes in active site electronics and hydrophobicity. | beilstein-journals.org |

| Substrate Specificity | Can be modulated | Modified steric and electronic complementarity with substrates. | nih.govresearchgate.net |

| Thermal Stability | Often increased, but context-dependent | Enhanced hydrophobic interactions; stabilization of local structure. | nih.govmdpi.com |

| Chemical Stability | Increased resistance to catabolism | Stronger C-F bonds resist enzymatic degradation. | nih.govbeilstein-journals.org |

Studies on Biological Pathways and Cellular Processes

The ability to incorporate fluorinated amino acids into proteins within living cells opens the door to studying protein function in their native environment. nih.govresearchgate.net Using ¹⁹F in-cell NMR, researchers can monitor protein folding, interactions, and conformational changes directly inside cells, providing insights that are unobtainable from in vitro experiments. nih.govelsevierpure.com This approach is particularly valuable for studying large proteins or those that are part of complex cellular machinery, which are often difficult to analyze with traditional NMR methods due to severe line broadening. researchgate.net The straightforward detection of fluorinated proteins via simple 1D NMR spectra makes this a powerful tool for probing biological pathways and cellular events at a molecular level. nih.gov

Research into Amino Acid Metabolism and Neurotransmitter Precursor Roles

There is no available research data detailing the investigation of Boc-2,3-Difluoro-D-Phenylalanine's metabolic fate or its potential as a precursor for neurotransmitters. Studies on the parent amino acid, D-phenylalanine, have explored its metabolism and its relationship with L-phenylalanine, a direct precursor to neurotransmitters like dopamine (B1211576) and norepinephrine. However, the introduction of two fluorine atoms at the 2 and 3 positions of the phenyl ring, along with the Boc-protecting group, would significantly alter its biochemical properties. Without specific studies, any discussion on its metabolic pathway or its ability to be converted into neuroactive compounds would be purely speculative.

Investigation of Membrane Permeability and Cellular Uptake Mechanisms for Peptide Analogs

Similarly, there is a lack of published research on the use of this compound to probe the membrane permeability and cellular uptake of peptide analogs. The hydrophobicity and conformational effects of the difluorophenyl moiety would likely influence how peptides containing this amino acid interact with and traverse cell membranes. However, without experimental data, it is impossible to provide detailed findings on this topic. Research in this area would typically involve synthesizing peptides incorporating this amino acid and then studying their transport across cell monolayers, such as Caco-2 cells, or into specific cell types.

Spectroscopic and Computational Characterization of Boc 2,3 Difluoro D Phenylalanine

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, provides a detailed fingerprint of a molecule's functional groups and skeletal structure. These methods are foundational for confirming the chemical identity and probing intermolecular interactions such as hydrogen bonding.

FT-IR spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For Boc-2,3-Difluoro-D-Phenylalanine, the FT-IR spectrum is characterized by vibrations from the Boc protecting group, the carboxylic acid moiety, the secondary amide, and the difluorinated aromatic ring.

The presence of the Boc group is typically confirmed by strong absorption bands corresponding to the C=O stretching of the carbamate. The carboxylic acid group gives rise to a broad O-H stretching band, often overlapping with C-H stretching vibrations, and a characteristic C=O stretching band. Hydrogen bonding significantly influences the position and shape of these bands; for instance, the involvement of the carboxylic acid and amide groups in intermolecular hydrogen bonds can cause a redshift (a shift to lower wavenumber) and broadening of their respective stretching bands. nih.gov In the solid state, amino acids often exist as zwitterions, which alters the characteristic frequencies, with absorptions from -NH3+ and -COO- groups becoming prominent. yildiz.edu.tr

The difluorinated phenyl ring exhibits several characteristic bands in the fingerprint region, including C-F stretching and C-C ring vibrations. The exact positions of these bands are sensitive to the substitution pattern on the ring. While a specific experimental spectrum for this compound is not available in the cited literature, the expected vibrational frequencies can be predicted based on data from analogous compounds like D-phenylalanine and other N-Boc protected amino acids. yildiz.edu.trthermofisher.comresearchgate.net

Table 1: Representative FT-IR Vibrational Frequencies for this compound (Predicted based on analogous compounds)

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

|---|---|---|---|

| ~3300 | Broad, Medium | O-H Stretch | Carboxylic Acid |

| ~3000-2850 | Medium | C-H Stretch | Aliphatic (Boc, backbone) |

| ~1740 | Strong | C=O Stretch | Carboxylic Acid |

| ~1700 | Strong | C=O Stretch | Boc Group (Carbamate) |

| ~1600, ~1480 | Medium-Weak | C=C Stretch | Aromatic Ring |

| ~1520 | Medium | N-H Bend (Amide II) | Amide |

| ~1250, ~1160 | Strong | C-O Stretch | Boc Group, Carboxylic Acid |

| ~1100-1000 | Medium-Strong | C-F Stretch | Difluorophenyl |

Note: The values in this table are approximate and based on characteristic frequencies for the respective functional groups found in similar molecules. yildiz.edu.trthermofisher.comresearchgate.net The actual spectrum may vary due to intermolecular interactions and the specific electronic environment.

Raman spectroscopy serves as a valuable counterpart to FT-IR. It detects vibrations that result in a change in the polarizability of a molecule. Non-polar bonds, such as the C-C bonds within the aromatic ring, often produce strong Raman signals, whereas they may be weak in the FT-IR spectrum.

For this compound, Raman spectroscopy is particularly useful for characterizing the phenyl ring and the carbon backbone. The "ring breathing" mode of the phenyl ring, a symmetric radial expansion and contraction, typically gives a sharp and intense peak. researchgate.net The substitution with two fluorine atoms influences the frequency of this and other ring modes. Vibrations associated with the Cα-Cβ and Cβ-Cγ bonds of the phenylalanine side chain can also be observed. The technique is generally less sensitive to the highly polar O-H and N-H bonds compared to FT-IR, but it provides crucial complementary data for a full vibrational analysis.

Table 2: Representative Raman Shifts for this compound (Predicted based on analogous compounds)

| Raman Shift (cm⁻¹) | Intensity | Assignment | Functional Group |

|---|---|---|---|

| ~3060 | Medium | C-H Stretch | Aromatic Ring |

| ~2950 | Medium | C-H Stretch | Aliphatic (Boc, backbone) |

| ~1600 | Medium | C=C Stretch | Aromatic Ring |

| ~1003 | Strong | Ring Breathing Mode | Phenylalanine Ring |

Note: This table presents expected Raman shifts based on data for phenylalanine and its derivatives. researchgate.net Specific shifts for the title compound may differ.

Advanced Nuclear Magnetic Resonance (NMR) Techniques

NMR spectroscopy is an unparalleled tool for determining the detailed structure of organic molecules in solution. For a complex stereoisomer like this compound, advanced NMR techniques are essential for confirming its constitution, configuration, and conformational dynamics.

As a chiral molecule, determining the enantiomeric purity of this compound is crucial. NMR spectroscopy offers several methods to achieve this. Since enantiomers are spectroscopically indistinguishable in an achiral solvent, a chiral environment must be introduced. This is typically done by reacting the analyte with a chiral derivatizing agent (CDA) to form diastereomers, which have distinct NMR spectra.

For an amino acid derivative, a common CDA is Mosher's acid or its acyl chloride, which reacts with the amino group (after deprotection) or a hydroxyl group if present. Alternatively, a chiral solvating agent (CSA) can be used, which forms transient, non-covalent diastereomeric complexes with the enantiomers, inducing small but measurable differences in their chemical shifts. researchgate.net

A modern and effective approach for fluorinated compounds is ¹⁹F NMR. The ¹⁹F nucleus has 100% natural abundance and a wide chemical shift range, making it a highly sensitive probe. nih.gov After forming diastereomers with a CDA, the ¹⁹F signals corresponding to the fluorine atoms on the phenyl ring will appear at different chemical shifts for the D- and L-enantiomers, allowing for direct integration and quantification of the enantiomeric excess (ee). rsc.org Similarly, if the synthesis results in diastereomers (e.g., from a non-stereospecific fluorination), ¹H or ¹⁹F NMR can be used to determine the diastereomeric excess (de) by integrating the distinct signals for each diastereomer. rsc.org

Molecules like this compound are not static; they exist as an equilibrium of different conformers due to rotation around single bonds (e.g., Cα-Cβ, C-N). The bulky Boc group can lead to significant conformational heterogeneity. mdpi.com

Two-Dimensional Exchange Spectroscopy (2D EXSY) is a powerful NMR experiment for investigating dynamic processes that occur on the NMR timescale (milliseconds to seconds). If a molecule exists in two or more conformations that are in slow exchange, they will give rise to separate sets of signals in the 1D NMR spectrum. An EXSY experiment will show "cross-peaks" between the signals of nuclei that are exchanging between these different conformational states. The presence and intensity of these cross-peaks provide direct evidence of the exchange process and can be used to determine the rate of the conformational interchange. This technique is invaluable for understanding the dynamic behavior and the conformational landscape of flexible molecules in solution.

A comprehensive understanding of this compound is achieved by integrating data from multiple spectroscopic techniques.

Constitution and Functional Groups: FT-IR and Raman confirm the presence of all key functional groups (Boc-amide, carboxylic acid, difluorophenyl ring). 1D ¹H, ¹³C, and ¹⁹F NMR spectroscopy confirms the molecular constitution by showing the expected signals with appropriate chemical shifts, multiplicities (splitting patterns), and integration values. For example, detailed analysis of ¹H-¹H and ¹H-¹³C correlation spectra (COSY and HSQC) allows for the complete assignment of all proton and carbon signals in the molecule. acs.org

Stereochemistry: The D-configuration is confirmed by methods described in section 5.2.1, such as derivatization with a chiral agent and subsequent NMR analysis to distinguish it from the L-enantiomer.

Conformation: The preferred solution-state conformation is elucidated through NMR. Nuclear Overhauser Effect (NOE) experiments (e.g., 1D NOE or 2D NOESY) provide through-space distance information between protons, helping to define the spatial arrangement of the molecule. For instance, NOEs between the Boc protons and protons on the amino acid backbone or phenyl ring can reveal the orientation of the protecting group. mdpi.com Coupling constants (J-values) from high-resolution ¹H NMR spectra provide information about dihedral angles via the Karplus relationship, further constraining the geometry of the backbone and side chain. acs.org Information from 2D EXSY can reveal the dynamics between different stable conformations.

The fluorine atoms on the phenyl ring are not just passive substituents; they act as sensitive ¹⁹F NMR probes of the local electronic environment and conformation, providing an additional layer of detail to the structural analysis. nih.gov By combining these advanced spectroscopic methods, a detailed and dynamic three-dimensional picture of this compound can be constructed.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an indispensable tool for the precise determination of molecular weight and the elucidation of fragmentation pathways, providing unequivocal structural confirmation of synthesized compounds. For this compound, high-resolution mass spectrometry (HRMS) is employed to ascertain its elemental composition with high accuracy. Electrospray ionization (ESI) is a commonly utilized soft ionization technique that allows for the analysis of intact molecular ions with minimal fragmentation, which is particularly useful for confirming the molecular weight of the parent compound. nih.govmdpi.com

Under tandem mass spectrometry (MS/MS) conditions, controlled fragmentation of the protonated molecule [M+H]⁺ of this compound is induced. The fragmentation pattern provides valuable information about the compound's structure. The Boc (tert-butoxycarbonyl) protecting group is known to exhibit characteristic fragmentation pathways. A common fragmentation involves the loss of isobutylene (B52900) (56 Da) or the entire Boc group (100 Da). nih.gov The fragmentation of the amino acid backbone itself typically involves losses of water (H₂O) and carbon monoxide (CO). core.ac.uknih.gov The presence of the difluorophenyl ring also influences the fragmentation, potentially leading to fragments containing the fluorinated moiety.

Table 1: Representative Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 302.12 | Protonated molecular ion |

| [M+H-C₄H₈]⁺ | 246.09 | Loss of isobutylene from the Boc group |

| [M+H-Boc]⁺ | 202.08 | Loss of the entire Boc group |

| [M+H-H₂O]⁺ | 284.11 | Loss of water from the carboxylic acid |

| [M+H-CO]⁺ | 274.12 | Loss of carbon monoxide |

| [M+H-H₂O-CO]⁺ | 256.11 | Consecutive loss of water and carbon monoxide |

| [C₇H₅F₂]⁺ | 127.04 | Difluorobenzyl cation |

Note: The m/z values are predicted based on the chemical formula C₁₄H₁₇F₂NO₄ and known fragmentation patterns of similar compounds. Actual experimental values may vary slightly.

Computational Chemistry Approaches for Theoretical Analysis

Computational chemistry provides powerful theoretical tools to complement experimental data, offering insights into the geometric, electronic, and dynamic properties of molecules.

Density Functional Theory (DFT) is a robust quantum mechanical method used to predict the ground-state electronic structure and properties of molecules. nih.gov By employing functionals such as B3LYP with an appropriate basis set (e.g., 6-311++G(d,p)), the geometry of this compound can be optimized to its lowest energy conformation. irjweb.comnih.gov These calculations provide detailed information on bond lengths, bond angles, and dihedral angles.

Furthermore, DFT calculations can elucidate the electronic properties of the molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. nih.govnih.gov A smaller energy gap generally suggests higher reactivity.

Table 2: Predicted Geometric and Electronic Properties of this compound from DFT Calculations

| Parameter | Predicted Value | Description |

| Optimized Geometry | ||

| Cα-Cβ Bond Length | ~1.53 Å | Bond length between alpha and beta carbons |

| N-Cα Bond Length | ~1.46 Å | Bond length between nitrogen and alpha carbon |

| C-F Bond Length (ortho) | ~1.35 Å | Carbon-fluorine bond length at the 2-position |

| C-F Bond Length (meta) | ~1.36 Å | Carbon-fluorine bond length at the 3-position |

| Electronic Properties | ||

| HOMO Energy | ~ -6.5 to -7.5 eV | Energy of the Highest Occupied Molecular Orbital |

| LUMO Energy | ~ -0.5 to -1.5 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Energy Gap | ~ 5.0 to 7.0 eV | Energy difference between HOMO and LUMO |

Note: These values are representative and based on typical DFT calculations for similar fluorinated amino acids. Actual values will depend on the specific level of theory and basis set used.

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, providing a detailed picture of their conformational landscape and intermolecular interactions. mdpi.com By simulating the motion of atoms over time, MD can explore the different conformations that this compound can adopt in solution or in a biological environment. These simulations are crucial for understanding the flexibility of the molecule and identifying its preferred spatial arrangements. nih.gov

MD simulations also allow for the analysis of intermolecular interactions, such as hydrogen bonds with solvent molecules or interactions with a peptide chain. Understanding these interactions is vital for predicting how the introduction of this fluorinated amino acid will affect the structure and function of a peptide or protein. The conformational preferences of the difluorophenyl side chain, including its rotational freedom, can be thoroughly investigated. researchgate.net

Computational methods are increasingly used to predict spectroscopic parameters, which can aid in the interpretation of experimental data. For instance, DFT calculations can be used to predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts of this compound. nih.govrsc.orgchemrxiv.orgresearchgate.net The predicted spectra can be compared with experimental results to confirm the structure and assign specific resonances.

Future Research Directions and Emerging Academic Perspectives

Exploration of Novel Stereoselective Synthetic Pathways for Difluorinated Phenylalanine Derivatives

The synthesis of enantiomerically pure fluorinated amino acids remains a significant challenge, driving the exploration of new synthetic methodologies. nih.gov Future research will likely focus on developing more efficient and highly stereoselective routes to Boc-2,3-Difluoro-D-Phenylalanine and its derivatives. Current strategies often rely on chiral auxiliaries or catalysts, and emerging perspectives point towards several promising avenues. nih.gov

One area of intense investigation is the use of chiral transition-metal complexes, such as those involving nickel(II), which have shown potential in the asymmetric synthesis of fluorinated amino acid analogs. nih.gov These methods offer the advantage of high stereocontrol and the potential for catalytic turnover, making them attractive for scalable synthesis. Further development in ligand design for these metal complexes could lead to even higher selectivity and broader substrate scope for difluorinated systems.

Phase-transfer catalysis is another promising approach, utilizing chiral catalysts to control the stereochemistry of alkylation reactions. This method has been successfully applied to the synthesis of other fluorinated phenylalanine derivatives and could be adapted for the 2,3-difluoro variant. Additionally, enzymatic and chemoenzymatic strategies are gaining traction. Phenylalanine ammonia lyases (PALs), for instance, can catalyze the stereoselective amination of cinnamic acid precursors, offering a green and highly specific route to D-phenylalanine derivatives. Genetic engineering of these enzymes could tailor their substrate specificity to accommodate difluorinated cinnamic acids.

A summary of potential future synthetic strategies is presented in Table 1.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Chiral Transition-Metal Catalysis (e.g., Ni(II)) | High stereocontrol, potential for catalysis | Development of novel chiral ligands, optimization of reaction conditions for difluorinated substrates |

| Asymmetric Phase-Transfer Catalysis | Milder reaction conditions, operational simplicity | Design of new chiral catalysts, exploration of substrate scope |

| Enzymatic/Chemoenzymatic Methods (e.g., PALs) | High enantioselectivity, environmentally friendly | Enzyme engineering for enhanced substrate specificity, development of multi-enzyme cascade reactions |

| Asymmetric Fluorination | Direct introduction of fluorine with stereocontrol | Development of new chiral fluorinating reagents, catalytic enantioselective fluorination of phenylalanine precursors |

Development of Advanced Bio-Orthogonal Tagging and Labeling Strategies for Proteomic Research

The incorporation of non-canonical amino acids into proteins is a powerful tool for proteomics, enabling the introduction of unique chemical handles for visualization, purification, and interaction studies. This compound can serve as a scaffold for the development of advanced bio-orthogonal probes.

One emerging direction is the functionalization of the difluorophenyl ring with bio-orthogonal groups, such as azides or alkynes, which can participate in "click chemistry" reactions. These reactions, like the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC), are highly specific and can be performed in living systems without interfering with native biochemical processes. nih.govchemistryviews.org By genetically encoding a tRNA/synthetase pair that recognizes an azide- or alkyne-modified 2,3-difluoro-D-phenylalanine, researchers could site-specifically incorporate this probe into a protein of interest for subsequent labeling with fluorophores, affinity tags, or drug molecules.

Furthermore, the fluorine atoms themselves can act as sensitive reporters for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov Since fluorine is virtually absent in biological systems, ¹⁹F NMR provides a background-free window to study protein conformation, dynamics, and interactions. nih.gov The two fluorine atoms in this compound would provide a unique NMR signature, sensitive to the local electronic environment. This allows for the monitoring of conformational changes upon ligand binding or protein-protein interactions with high precision. Future research will focus on developing robust genetic encoding systems for this amino acid and applying ¹⁹F NMR to study complex biological systems, both in vitro and in living cells.

| Labeling Strategy | Application in Proteomics | Future Development |

| Bio-orthogonal "Click" Chemistry | Site-specific labeling with probes (fluorophores, biotin, drugs) | Synthesis of azide/alkyne-functionalized this compound, development of corresponding tRNA/synthetase pairs |

| ¹⁹F NMR Spectroscopy | Probing protein conformation, dynamics, and ligand binding | Genetic incorporation into proteins of interest, advanced NMR pulse sequences for in-cell studies |

| Positron Emission Tomography (PET) Imaging | In vivo imaging of protein localization and function | Development of synthetic routes to incorporate ¹⁸F into the 2,3-difluoro-D-phenylalanine scaffold |

Integration of this compound into Complex Polymeric and Nanomaterial Architectures

The self-assembly of peptides into well-defined nanostructures is a rapidly growing field with applications in drug delivery, tissue engineering, and biomaterials. The incorporation of fluorinated amino acids can significantly influence the self-assembly process due to altered hydrophobic and electronic interactions. nih.gov Future research will explore the integration of this compound into peptides to create novel polymeric and nanomaterial architectures with tailored properties.

Peptides containing phenylalanine and its derivatives are known to self-assemble into various nanostructures, such as nanotubes, nanofibers, and hydrogels. chemistryviews.orgnih.gov The introduction of the 2,3-difluoro substitution pattern is expected to modulate the π-π stacking interactions between the aromatic rings, a key driving force in the self-assembly of many peptide-based materials. This could lead to the formation of unique nanostructures with altered morphology, stability, and mechanical properties. The Boc protecting group can be removed post-synthesis to allow for further functionalization or to enable self-assembly driven by the free amine and carboxylic acid groups.

Another emerging area is the development of molecularly imprinted polymers (MIPs) for the selective recognition of biomolecules. biorxiv.orgmdpi.com By using this compound or a derivative as the template molecule, it may be possible to create polymers with high specificity for fluorinated peptides or proteins. Such materials could be used for selective purification, sensing, or as drug delivery vehicles that target fluorinated therapeutic agents.

Deeper Investigation of Fluorine's Electronic and Steric Effects on Biomolecular Recognition and Activity

A fundamental understanding of how the 2,3-difluoro substitution pattern affects biomolecular interactions is crucial for the rational design of peptides and proteins with desired properties. Future research will focus on a deeper investigation of the specific electronic and steric effects of this fluorination pattern.

The two fluorine atoms at the 2 and 3 positions of the phenyl ring exert a strong electron-withdrawing inductive effect, which can alter the acidity of the α-proton and the nucleophilicity of the aromatic ring. chemistryviews.orgacs.org This can influence hydrogen bonding and cation-π interactions, which are critical for protein stability and ligand binding. The specific arrangement of the C-F bond dipoles in 2,3-difluorophenylalanine will create a unique local electrostatic potential that can be exploited to fine-tune interactions with binding partners.

From a steric perspective, fluorine is only slightly larger than hydrogen, but the difluorination will increase the van der Waals volume of the side chain. chemimpex.com This can lead to subtle but significant changes in the packing of the hydrophobic core of a protein or the shape of a binding pocket. chemimpex.com These steric effects, in combination with the electronic effects, can influence protein folding, stability, and enzymatic activity. chemistryviews.orgnih.gov Computational modeling, in conjunction with experimental techniques like X-ray crystallography and NMR, will be essential to dissect these complex effects and develop predictive models for the impact of incorporating this compound into biomolecules.

| Property | Effect of 2,3-Difluorination | Research Focus |

| Electronic | Strong inductive electron withdrawal, altered aromatic quadrupole moment | Impact on cation-π and hydrogen bonding interactions, modulation of pKa values |

| Steric | Increased van der Waals volume compared to phenylalanine | Influence on protein core packing, conformational preferences of the peptide backbone |

| Hydrophobicity | Increased hydrophobicity of the side chain | Contribution to protein stability, driving force for self-assembly |

Applications in Advanced Proteomics and Systems Biology Research Platforms

The unique properties of this compound make it a valuable tool for advanced proteomics and systems biology research. Future applications will leverage its distinct characteristics to address complex biological questions.

In mass spectrometry-based proteomics, the incorporation of fluorinated amino acids can serve as a unique mass tag for quantitative analysis. nih.govbroadinstitute.org While stable isotope labeling (e.g., SILAC) is a common approach, the mass shift introduced by the two fluorine atoms could provide an alternative method for relative quantification of proteins in different cellular states. acs.org Furthermore, the fluorinated side chain may alter the fragmentation pattern of peptides in tandem mass spectrometry, which could be exploited for novel peptide sequencing strategies.

The use of ¹⁹F NMR, as mentioned earlier, is a powerful tool for studying protein structure and dynamics in complex biological mixtures, including cell lysates and intact cells. nih.govnih.govnih.gov By incorporating 2,3-difluoro-D-phenylalanine into a specific protein, researchers can monitor its conformational changes in response to cellular stimuli, providing insights into signaling pathways and metabolic networks. This approach is particularly well-suited for systems biology, where understanding the dynamic behavior of proteins in their native environment is essential.

The development of research platforms that combine genetic encoding of this compound with high-throughput screening methods will enable the rapid identification of peptides and proteins with enhanced therapeutic properties, such as increased stability or improved binding affinity for a specific target. This integrated approach will accelerate the discovery of new biologics and research tools.

Q & A

Basic: What analytical techniques are recommended for characterizing Boc-2,3-Difluoro-D-Phenylalanine?

Answer:

Characterization requires a combination of spectroscopic and chromatographic methods:

- Nuclear Magnetic Resonance (NMR): Use H and F NMR to confirm fluorine substitution patterns and stereochemistry. For example, F NMR can resolve diastereotopic fluorine atoms in asymmetric environments .

- High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with UV detection (e.g., 254 nm) to assess purity. Gradient elution using acetonitrile/water with 0.1% trifluoroacetic acid (TFA) is common .

- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) or MALDI-TOF confirms molecular weight (e.g., theoretical [M+H] for CHFNO: 301.29 g/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.